

Molecular weight of DABCYL-SEVNLDAEF-EDANS

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Compound of Interest

Compound Name: DABCYL-SEVNLDAEF-EDANS

Cat. No.: B1496589

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An in-depth analysis of the molecular weight of **DABCYL-SEVNLDAEF-EDANS** is crucial for researchers in proteomics, drug discovery, and molecular diagnostics, particularly for applications involving fluorescence resonance energy transfer (FRET) assays. This document provides a detailed calculation and summary of the molecular weight for this modified peptide.

Calculated Molecular Weight

The calculated average molecular weight of **DABCYL-SEVNLDAEF-EDANS** is 1522.70 g/mol .

This value is derived from the sum of the molecular weights of the constituent amino acid residues, the DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group, and the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) group, adjusted for the loss of water molecules during peptide bond formation and the conjugation of the DABCYL and EDANS moieties.

Data Presentation: Molecular Weight Calculation

The total molecular weight is calculated as follows:

Total MW = MW of Peptide (SEVNLDAEF) + MW of added DABCYL moiety + MW of added EDANS moiety

The table below provides a comprehensive breakdown of each component's contribution to the final molecular weight.

Component	Description	Molecular Weight (g/mol)
Peptide Backbone	SEVNLDAEF (Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe)	1023.11[1][2][3]
N-Terminal Modification	DABCYL Moiety (attached to the N-terminus)	251.29
Calculation Detail	MW of DABCYL acid (269.30 g/mol) - MW of H ₂ O (18.015 g/mol)	
C-Terminal Modification	EDANS Moiety (attached to the C-terminus)	248.30
Calculation Detail	MW of EDANS (266.32 g/mol) [4][5][6] - MW of H ₂ O (18.015 g/mol)	
Total Molecular Weight	DABCYL-SEVNLDAEF-EDANS	1522.70

Note: The molecular weight of the DABCYL moiety is derived from the molecular weight of DABCYL acid, which forms an amide bond with the N-terminus of the peptide. The DABCYL-N-succinimidyl ester (MW \approx 366.37 g/mol) is a common reagent for this conjugation, with N-hydroxysuccinimide being the leaving group.[7][8][9] The EDANS moiety is attached via its terminal amine to the C-terminus of the peptide, also forming an amide bond.

Methodology for Molecular Weight Calculation

The determination of the molecular weight for the modified peptide **DABCYL-SEVNLDAEF-EDANS** is based on standard chemical principles. The detailed methodology is as follows:

- **Peptide Backbone Calculation:** The molecular weight of the unmodified peptide sequence, SEVNLDAEF, was calculated by summing the average molecular weights of the individual amino acid residues and subtracting the molecular weight of one water molecule (18.015 g/mol) for each of the eight peptide bonds formed. Online peptide molecular weight calculators are standard tools used for this purpose.[1][2][3][10][11]

- **N-Terminal Modification Calculation:** The DABCYL group is conjugated to the N-terminal amine of the peptide. This reaction typically involves the formation of an amide bond between the carboxylic acid of DABCYL and the N-terminal amine, resulting in the loss of one water molecule. The mass added to the peptide is therefore the molecular weight of DABCYL acid minus the molecular weight of water.
- **C-Terminal Modification Calculation:** The EDANS molecule is conjugated to the C-terminal carboxylic acid of the peptide. The terminal primary amine of EDANS reacts with the C-terminal carboxyl group to form an amide bond, which also results in the elimination of one water molecule. The mass added to the peptide is the molecular weight of EDANS minus the molecular weight of water.^{[4][5][6]}
- **Final Molecular Weight Summation:** The total molecular weight of the final product, **DABCYL-SEVNLDAAEF-EDANS**, is the sum of the molecular weight of the peptide backbone and the molecular weights of the added DABCYL and EDANS moieties.

As this document is a technical guide focused on the calculation of molecular weight, sections on experimental protocols for synthesis or use, and diagrams of signaling pathways are not applicable.

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